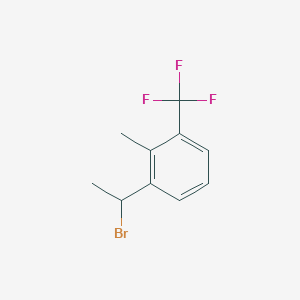

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

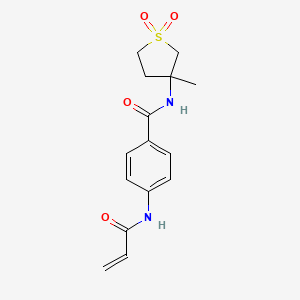

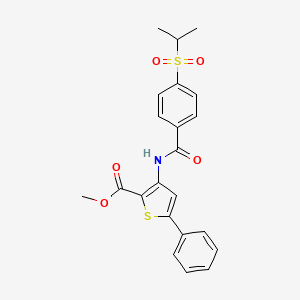

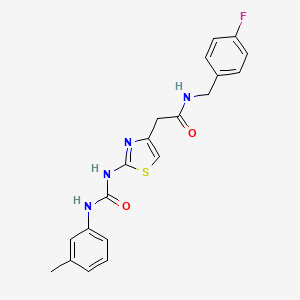

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2149597-33-9 . It has a molecular weight of 267.09 and its IUPAC name is 1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is 1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Fluorination Reactions

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide serves as a valuable precursor for introducing trifluoromethyl (CF₃) groups into organic molecules. Researchers often employ it in fluorination reactions to synthesize complex fluorinated compounds. The trifluoromethyl group can significantly alter the properties of the resulting molecules, making this application relevant in drug discovery and materials science .

Agrochemicals and Pharmaceuticals

The compound’s unique structure makes it a potential building block for designing novel agrochemicals and pharmaceuticals. By incorporating the trifluoromethyl moiety, researchers can enhance the bioactivity, metabolic stability, and lipophilicity of drug candidates. Additionally, it may serve as a key intermediate in the synthesis of herbicides, insecticides, and fungicides .

Materials Science and Polymers

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide finds applications in materials science due to its reactivity with various nucleophiles. Researchers use it to modify polymer surfaces, create functional coatings, and enhance material properties. The trifluoromethyl group can impart hydrophobicity, chemical resistance, and thermal stability to polymers .

Catalysis and Cross-Coupling Reactions

Organic chemists utilize this compound as a substrate in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, can introduce diverse functional groups onto the benzyl moiety. These transformations are crucial for constructing complex organic molecules .

Fluorinated Building Blocks

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide contributes to the toolbox of fluorinated building blocks. Researchers can incorporate it into synthetic routes to access a wide range of fluorinated compounds. These compounds have applications in medicinal chemistry, materials science, and imaging agents for positron emission tomography (PET) .

Fluorine-18 Radiolabeling

In nuclear medicine, fluorine-18 (¹⁸F) is a commonly used radioisotope for PET imaging. Researchers can radiolabel α,2-dimethyl-3-(trifluoromethyl)benzyl bromide with ¹⁸F to create PET tracers. These tracers allow non-invasive visualization of biological processes, aiding in disease diagnosis and drug development .

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOALJQLEZVOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)

![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2775211.png)